molecular formula C30H40N2 B1192954 JH-VIII-49

JH-VIII-49

Cat. No.: B1192954
M. Wt: 428.7 g/mol
InChI Key: IWZSHWBGHQBIML-ZGGLMWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of JH-VIII-49 involves an eight-step process with an overall yield of 33%, making it suitable for large-scale preparation . The synthetic route starts with a simple steroid core, which undergoes various chemical transformations to achieve the final product. The detailed steps include:

Chemical Reactions Analysis

JH-VIII-49 primarily undergoes reactions typical of steroidal compounds. These include:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen-containing functional groups or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are derivatives of the steroid core with modifications that enhance CDK8 inhibition .

Scientific Research Applications

JH-VIII-49 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

Molecular Formula

C30H40N2

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,8S,10R,13S,14S,17S)-17-isoquinolin-7-yl-N,N,10,13-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C30H40N2/c1-29-14-11-24(32(3)4)18-23(29)7-8-25-27-10-9-26(30(27,2)15-12-28(25)29)21-6-5-20-13-16-31-19-22(20)17-21/h5-7,13,16-17,19,24-28H,8-12,14-15,18H2,1-4H3/t24-,25-,26+,27-,28?,29-,30+/m0/s1

InChI Key

IWZSHWBGHQBIML-ZGGLMWTQSA-N

Isomeric SMILES

C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C4=CC5=C(C=C4)C=CN=C5)CC=C6[C@@]3(CC[C@@H](C6)N(C)C)C

SMILES

CC12CCC3C(C1CCC2C4=CC5=C(C=C4)C=CN=C5)CC=C6C3(CCC(C6)N(C)C)C

Canonical SMILES

CC12CCC3C(C1CCC2C4=CC5=C(C=C4)C=CN=C5)CC=C6C3(CCC(C6)N(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JH-VIII-49;  JH-VIII49;  JH-VIII 49;  JHVIII-49;  JHVIII49;  JHVIII 49; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
JH-VIII-49
Reactant of Route 2
Reactant of Route 2
JH-VIII-49
Reactant of Route 3
JH-VIII-49
Reactant of Route 4
Reactant of Route 4
JH-VIII-49
Reactant of Route 5
Reactant of Route 5
JH-VIII-49
Reactant of Route 6
JH-VIII-49

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.